molecular formula C26H47N7O7S3 B6288441 Biotin-PEG(4)-SS-Azide CAS No. 1260247-52-6

Biotin-PEG(4)-SS-Azide

Cat. No. B6288441
CAS RN: 1260247-52-6
M. Wt: 665.9 g/mol
InChI Key: DCOXNPZRTQAPGU-HWBMXIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG(4)-SS-Azide is a bioconjugate that has been used in various scientific research applications. It is a polyethylene glycol (PEG) derivative that is conjugated to biotin and has a terminal azide group. The biotin-PEG(4)-SS-Azide has a number of advantages that make it useful for lab experiments, including its water solubility, low toxicity, and ability to be used in aqueous solutions. Additionally, it can be used to create a variety of bioconjugates, making it a versatile tool for scientific research.

Mechanism of Action

Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide is a bioconjugate that is formed through a reaction between biotin and a disulfide-containing compound. The biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide then reacts with a thiol-containing compound to form a biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide compound. This bioconjugate then binds to the target molecule through a covalent bond. This binding allows the bioconjugate to act as a bridge between the target molecule and other molecules, such as enzymes or antibodies.
Biochemical and Physiological Effects
Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of enzymes, such as proteases and phosphatases, and to enhance the activity of antibodies. Additionally, it has been shown to increase the solubility of proteins and to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide has a number of advantages for lab experiments. It is water-soluble, low in toxicity, and can be used in aqueous solutions. Additionally, it can be used to create a variety of bioconjugates, making it a versatile tool for scientific research. However, biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide also has some limitations. For example, it is not as stable as other bioconjugates, such as antibodies or enzymes, and it is not as effective at binding to target molecules.

Future Directions

There are a number of potential future directions for biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide. One potential direction is to develop more stable bioconjugates that can be used in a variety of applications. Additionally, researchers could explore ways to improve the binding affinity of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide for target molecules. Additionally, researchers could explore ways to improve the solubility of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide in aqueous solutions. Finally, researchers could explore ways to reduce the toxicity of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide.

Synthesis Methods

The synthesis of biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide is fairly simple and can be achieved through a two-step process. The first step involves the reaction of a biotin-Biotin-PEG(4)-SS-Azide(4) derivative with a disulfide-containing compound, such as thiol-Biotin-PEG(4)-SS-Azide(4)-SS-Azide. This reaction produces a biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide compound. The second step involves the reaction of the biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide with a thiol-containing compound, such as thiol-Biotin-PEG(4)-SS-Azide(4)-SS-Azide, to form a biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide compound.

Scientific Research Applications

Biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide has a number of applications in scientific research. It can be used to create bioconjugates, which are molecules that are formed when two or more molecules are chemically bonded together. These bioconjugates can be used to create a variety of materials, including antibodies, enzymes, and small molecules. Additionally, biotin-Biotin-PEG(4)-SS-Azide(4)-SS-Azide can be used to create biocompatible materials, such as hydrogels, for drug delivery and tissue engineering applications.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOXNPZRTQAPGU-HWBMXIPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47N7O7S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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